molecular formula C13H17ClF3NO B1391303 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1516938-12-7

4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1391303
M. Wt: 295.73 g/mol
InChI Key: HZOXJASYVKIOLW-UHFFFAOYSA-N
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Description

“4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1516938-12-7 . It has a molecular weight of 295.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.73 . The InChI code provides information about its molecular structure .

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

The crystal structures of certain trifluoromethyl-substituted compounds, including variants of piperidine, have been analyzed, revealing detailed insights into molecular interactions and dihedral angles between aromatic rings and piperidine structures (Li et al., 2005). Such studies are crucial for understanding the physical and chemical properties of these compounds in various applications.

2. Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, derivatives of piperidine, including those with trifluoromethyl groups, have been synthesized and tested for various biological activities. For instance, novel piperidinol analogs were explored for anti-tuberculosis activity, demonstrating the potential of such compounds in drug development (Sun et al., 2009).

3. Chemical Synthesis and Characterization

Synthesis and characterization of various derivatives of piperidine, including those with trifluoromethyl groups, are a significant area of research. These studies involve detailed analyses using techniques like NMR, FT-IR, and mass spectrometry, contributing to the advancement of synthetic chemistry and material science (Jayachandra et al., 2018).

4. Pharmacological Studies

The pharmacological properties of compounds related to 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride have been studied. These studies aim to understand the interaction of such compounds with biological systems, providing insights into their potential therapeutic uses (Gill et al., 2002).

Safety And Hazards

The compound is labeled as an irritant . For safety, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXJASYVKIOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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